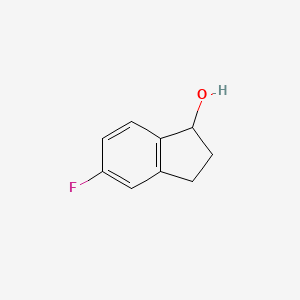

5-Fluoro-2,3-dihydro-1H-inden-1-OL

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9,11H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFJGCSVJFOTPEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1O)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00630407 | |

| Record name | 5-Fluoro-2,3-dihydro-1H-inden-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52085-92-4 | |

| Record name | 5-Fluoro-2,3-dihydro-1H-inden-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-2,3-dihydro-1H-inden-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"5-Fluoro-2,3-dihydro-1H-inden-1-OL" basic properties

An In-depth Technical Guide to 5-Fluoro-2,3-dihydro-1H-inden-1-ol

This technical guide provides a comprehensive overview of the core properties of this compound, catering to researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a fluorinated derivative of indanol. The fluorine substitution can significantly influence the molecule's physicochemical properties and biological activity.

Table 1: Basic Properties of this compound

| Property | Value | Source |

| IUPAC Name | (1S)-5-Fluoro-2,3-dihydro-1H-inden-1-ol | [1] |

| Synonyms | Not Available | |

| CAS Number | 1235439-34-5 | [1] |

| Molecular Formula | C₉H₉FO | [1][2] |

| Molecular Weight | 152.17 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Purity | Available in ≥95% | [2] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| LogP | 2.15 | [3] |

| Vapour Pressure | 0.0±0.5 mmHg at 25°C | [3] |

| Index of Refraction | 1.560 | [3] |

Synthesis and Characterization

The synthesis of this compound typically proceeds via the reduction of its corresponding ketone precursor, 5-Fluoro-2,3-dihydro-1H-inden-1-one.

Caption: Synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of 5-Fluoro-2,3-dihydro-1H-inden-1-one [4]

This protocol outlines the intramolecular cyclization to form the indanone scaffold.

-

To 2.0 g (11.8 mmol) of 3-(3-fluorophenyl)propanoic acid, add 20 mL of chlorosulfonic acid.

-

Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice to quench the reaction.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure 5-Fluoro-1-indanone.

Protocol 2: Reduction to this compound

This is a general protocol for the reduction of the ketone to the corresponding alcohol.

-

Dissolve 5-Fluoro-2,3-dihydro-1H-inden-1-one in a suitable solvent, such as methanol or ethanol, in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a reducing agent, such as sodium borohydride (NaBH₄), in small portions.

-

After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, quench it by the slow addition of water or dilute acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

Spectroscopic Characterization

Caption: Workflow for spectroscopic characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would confirm the presence of aromatic and aliphatic protons, and the splitting patterns would help elucidate the structure. ¹³C NMR would show the number of distinct carbon environments. ¹⁹F NMR would confirm the presence and environment of the fluorine atom.

-

Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, providing further structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, and the absence of the strong carbonyl (C=O) peak around 1700 cm⁻¹ from the ketone precursor.

Biological Activity and Potential Applications

The indane scaffold is a common motif in biologically active molecules.[7] Derivatives of indane have been investigated for a variety of therapeutic applications, including as anticancer, antibacterial, antifungal, and antiviral agents.[7] The introduction of a fluorine atom can often enhance metabolic stability and binding affinity to biological targets.

While the specific biological activity of this compound is not extensively documented in the available literature, its structural similarity to other bioactive indanols suggests it could be a candidate for biological screening.[7]

Caption: General workflow for biological screening.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10][12]

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[8] Avoid breathing dust, fume, gas, mist, vapors, or spray.[8][12] Keep away from heat, sparks, and open flames.[8][9][11]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[10][12]

-

In case of exposure:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[8][12]

-

Skin: Wash off immediately with plenty of soap and water.[12]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration.[12]

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[8][12]

-

References

- 1. chemscene.com [chemscene.com]

- 2. 2,3-DIHYDRO-5-FLUORO-1H-INDEN-1-OL | CymitQuimica [cymitquimica.com]

- 3. 5-Fluoro-2,3-dihydro-1H-inden-1-one | CAS#:700-84-5 | Chemsrc [chemsrc.com]

- 4. benchchem.com [benchchem.com]

- 5. 5-Fluoro-2,3-dihydro-1H-inden-1-one [synhet.com]

- 6. 1H-Inden-1-one, 5-fluoro-2,3-dihydro- [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. opcw.org [opcw.org]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 5-Fluoro-1-indanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 5-Fluoro-1-indanol. This fluorinated building block is a valuable synthetic intermediate in the development of novel therapeutic agents. The inclusion of a fluorine atom can significantly alter the metabolic stability, binding affinity, and bioavailability of parent compounds, making this molecule a subject of interest in medicinal chemistry.

Physicochemical Data Summary

Quantitative data for 5-Fluoro-1-indanol is not extensively reported in the literature. The following table includes experimentally determined values for its precursor, 5-Fluoro-1-indanone, and predicted values for 5-Fluoro-1-indanol to provide a comparative reference.

| Property | 5-Fluoro-1-indanol | 5-Fluoro-1-indanone (Precursor) |

| Molecular Formula | C₉H₉FO | C₉H₇FO |

| Molecular Weight | 152.17 g/mol | 150.15 g/mol [1][2] |

| CAS Number | 31176-47-9 | 700-84-5[1][2] |

| Melting Point (°C) | Predicted: 49-52 | 38-40[3][4] |

| Boiling Point (°C) | Predicted: 245.8 ± 25.0 | 113-114[3][4] |

| pKa | Predicted: 13.31 ± 0.20 | Not Applicable |

| logP | Predicted: 1.84 | 1.95[5] |

| Solubility | Soluble in methanol and other organic solvents; sparingly soluble in water. | Insoluble in water; soluble in common organic solvents. |

Predicted values are computationally generated and should be confirmed experimentally.

Experimental Protocols

Synthesis of 5-Fluoro-1-indanol via Reduction of 5-Fluoro-1-indanone

The primary route to 5-Fluoro-1-indanol is the reduction of its ketone precursor, 5-Fluoro-1-indanone.[3] Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation.[6]

Experimental Workflow: Synthesis of 5-Fluoro-1-indanol

Caption: Workflow for the reduction of 5-Fluoro-1-indanone.

Detailed Methodology [6]

-

Reaction Setup: Dissolve 5-Fluoro-1-indanone (1.0 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Reduction: Cool the solution to 0°C using an ice bath. Slowly add sodium borohydride (1.5 equivalents) in portions to the stirred solution.

-

Reaction Progression: Allow the reaction mixture to stir at 0°C for 1 hour and then at room temperature for an additional 2 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by the slow addition of deionized water.

-

Solvent Removal: Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Isolation: Purify the crude product by column chromatography on silica gel to yield 5-Fluoro-1-indanol.

Physicochemical Property Determination

Standard analytical methods are employed to determine the physicochemical properties of 5-Fluoro-1-indanol.

Logical Workflow for Property Determination

Caption: Workflow for determining physicochemical properties.

-

Melting Point: Determined using a calibrated melting point apparatus.

-

Boiling Point: Can be determined at reduced pressure using microdistillation apparatus to prevent decomposition.

-

pKa: The acidity of the hydroxyl group can be determined by potentiometric titration or spectrophotometric methods.

-

logP: The octanol-water partition coefficient is typically determined using the shake-flask method followed by quantification using UV-Vis spectroscopy or gas chromatography.

-

Solubility: Determined by preparing a saturated solution in a given solvent at a specific temperature, followed by gravimetric analysis of the dissolved solid after solvent evaporation.

Role in Drug Discovery and Biological Significance

While 5-Fluoro-1-indanol itself is primarily a synthetic intermediate, its derivatives have shown significant potential in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.[5][6] The indanone scaffold is a core component of various biologically active molecules, and the introduction of a fluorine atom can enhance their therapeutic properties.

Derivatives of the closely related 5-fluoro-1-indanone have been investigated for their ability to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB pathway.[6] Inhibition of this pathway can prevent the transcription of genes that promote inflammation and cell growth, leading to apoptosis of cancer cells.

Representative Signaling Pathway: Inhibition of NF-κB

Caption: Potential mechanism of action for 5-Fluoro-1-indanol derivatives.

References

- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 3. 5-Fluoro-1-indanone 99 700-84-5 [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. Page loading... [wap.guidechem.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of the 5-Fluoro-1-indanone Precursor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-fluoro-1-indanone, a key intermediate in the development of novel therapeutics and complex organic molecules.[1] The presence of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates, making this compound a valuable building block in medicinal chemistry.[1] This document details the primary synthetic routes, experimental protocols, and characterization data for 5-fluoro-1-indanone and its immediate precursor.

Overall Synthetic Pathway

The most common strategy for synthesizing 5-fluoro-1-indanone involves a two-stage process. First, the precursor molecule, 3-(4-fluorophenyl)propanoic acid, is synthesized. This is followed by an intramolecular Friedel-Crafts acylation to form the desired five-membered ring of the indanone structure.

Section 1: Synthesis of the Precursor: 3-(4-Fluorophenyl)propanoic Acid

A reliable method for preparing 3-(4-fluorophenyl)propanoic acid is the malonic ester synthesis, which allows for the controlled formation of the carboxylic acid.[2][3]

Experimental Protocol: Malonic Ester Synthesis

-

Enolate Formation: Diethyl malonate is treated with a strong base, such as sodium ethoxide, in an anhydrous solvent like ethanol. The base abstracts an acidic α-proton from the diethyl malonate to form a resonance-stabilized enolate.[2]

-

Alkylation: 4-Fluorobenzyl halide (e.g., 4-fluorobenzyl chloride) is added to the solution. The malonate enolate acts as a nucleophile, attacking the benzyl halide in an SN2 reaction to form diethyl 2-(4-fluorobenzyl)malonate.[4]

-

Hydrolysis and Decarboxylation: The resulting dialkylated ester is then hydrolyzed to the corresponding dicarboxylic acid using an aqueous acid solution (e.g., HCl) with heating. The intermediate, 4-fluorobenzylmalonic acid, readily undergoes decarboxylation upon further heating (to ~170-175 °C) to yield the final product, 3-(4-fluorophenyl)propanoic acid, with the loss of carbon dioxide.[2][5]

-

Purification: The crude product can be purified by crystallization from a solvent mixture such as ethyl acetate/petroleum ether.[5]

Section 2: Synthesis of 5-Fluoro-1-indanone

The core of the synthesis is the intramolecular Friedel-Crafts acylation of 3-(4-fluorophenyl)propanoic acid. This reaction is promoted by a strong acid, which acts as both a catalyst and a dehydrating agent.[1] While various acids like polyphosphoric acid (PPA) can be used, the following protocol utilizing chlorosulfonic acid has a reported yield of 70.5%.[1]

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, 3-(4-fluorophenyl)propanoic acid (2.0 g, 11.8 mmol) is added portion-wise to chlorosulfonic acid (20 mL) with careful stirring. The reaction is conducted at room temperature.[1]

-

Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[1]

-

Work-up: Once the reaction is complete, the mixture is carefully poured onto crushed ice to quench the reaction.[1]

-

Extraction: The resulting aqueous mixture is extracted three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.[1]

-

Washing: The combined organic layers are washed sequentially with a saturated sodium bicarbonate solution and then with brine.[1]

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[1]

-

Purification: The crude product is purified by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford pure 5-fluoro-1-indanone as a solid.[1]

Data Summary

Physicochemical Properties of 5-Fluoro-1-indanone

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₇FO | [1][6][7] |

| Molecular Weight | 150.15 g/mol | [1][6][7] |

| CAS Number | 700-84-5 | [1][6][7] |

| Appearance | White to yellow crystalline solid/powder | [1][8] |

| Melting Point | 35-40 °C | [1][6][9] |

| Boiling Point | 113-114 °C | [1][6][9] |

| Density | 1.216 g/mL at 25 °C | [1][6][9] |

| Solubility | Insoluble in water; Soluble in common organic solvents | [1][9][10] |

Spectroscopic Data for 5-Fluoro-1-indanone

| Technique | Expected Features | Reference(s) |

| ¹H NMR | Signals for aromatic protons (influenced by H-H and H-F coupling) and two distinct methylene group multiplets in the aliphatic region. | [11] |

| ¹³C NMR | Resonances for nine carbon atoms, including a characteristic large coupling constant (¹Jcf) for the carbon bonded to fluorine. | [1] |

| IR Spectroscopy | Strong C=O stretch (~1710-1730 cm⁻¹), strong C-F stretch (~1250 cm⁻¹), aromatic C-H stretch (~3050-3100 cm⁻¹), and aliphatic C-H stretch (~2850-2950 cm⁻¹). | [1][11] |

| Mass Spectrometry | Molecular ion peak [M]⁺ at m/z 150. A significant fragment at m/z 122, corresponding to the loss of a CO molecule [M-CO]⁺. | [11] |

Troubleshooting Guide for Low Yield

Low yields in the synthesis of 5-fluoro-1-indanone can often be attributed to issues with reagents or reaction conditions.

Safety Precautions

-

Hazardous Reagents: The synthesis involves handling strong and corrosive acids such as chlorosulfonic acid and polyphosphoric acid. These reagents must be handled with extreme care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

-

Product Hazards: 5-Fluoro-1-indanone itself is considered hazardous. It may cause skin and eye irritation and can be harmful if swallowed, in contact with skin, or inhaled.[6][9] Always consult the Safety Data Sheet (SDS) before handling.

References

- 1. benchchem.com [benchchem.com]

- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 3. Illustrated Glossary of Organic Chemistry - Malonic ester synthesis [chem.ucla.edu]

- 4. The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE [vedantu.com]

- 5. prepchem.com [prepchem.com]

- 6. 5-氟-1-茚酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 5-Fluoro-1-indanone | C9H7FO | CID 136537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. chembk.com [chembk.com]

- 10. 5-Fluoro-1-indanone CAS#: 700-84-5 [m.chemicalbook.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to 5-Fluoro-2,3-dihydro-1H-inden-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Properties of the Precursor: 5-Fluoro-1-indanone

The starting material for the synthesis of 5-Fluoro-2,3-dihydro-1H-inden-1-ol is 5-Fluoro-1-indanone. A summary of its key properties is presented below.

| Property | Value |

| CAS Number | 700-84-5[1][2][3] |

| Molecular Formula | C₉H₇FO[2][4] |

| Molecular Weight | 150.15 g/mol [4] |

| Appearance | White to yellow crystalline solid[4] |

| Melting Point | 38-40 °C[5] |

| Boiling Point | 113-114 °C[5] |

| Density | 1.216 g/mL at 25 °C[5] |

| Solubility | Insoluble in water, soluble in organic solvents[4] |

Synthesis of this compound

The most direct route to synthesize this compound is through the reduction of the ketone functionality of 5-Fluoro-1-indanone. Sodium borohydride (NaBH₄) is a commonly used and effective reducing agent for this transformation.[6]

Experimental Protocol: Reduction of 5-Fluoro-1-indanone

This protocol details the reduction of 5-Fluoro-1-indanone to this compound (also referred to as 5-Fluoro-1-indanol).[6]

Materials:

-

5-Fluoro-1-indanone

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolution: Dissolve 5-Fluoro-1-indanone (1.0 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reduction: Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 2 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of deionized water.

-

Solvent Removal: Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 times).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentration: Concentrate the organic solution in vacuo to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.[6]

Experimental Workflow

References

An In-depth Technical Guide to 5-Fluoro-2,3-dihydro-1H-inden-1-ol: Synthesis, Characterization, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Fluoro-2,3-dihydro-1H-inden-1-ol, a fluorinated indanol derivative with significant potential as a building block in medicinal chemistry and drug development. The strategic incorporation of a fluorine atom onto the indane scaffold can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. This document details the chemical properties, synthesis, and characterization of its key precursor, 5-Fluoro-2,3-dihydro-1H-inden-1-one, and provides a validated experimental protocol for its reduction to the target compound, this compound. Furthermore, this guide explores the prospective biological activities of this compound by examining the established pharmacological profiles of structurally related fluorinated heterocycles, which have demonstrated potent anti-inflammatory, anticancer, and antiviral activities.

Introduction

Fluorinated organic molecules have become increasingly prominent in the landscape of modern drug discovery. The unique physicochemical properties of the fluorine atom, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, make it a valuable tool for medicinal chemists seeking to optimize the properties of lead compounds. The indane scaffold, a bicyclic hydrocarbon, is a privileged structure found in numerous biologically active compounds. The fusion of these two features in this compound presents a molecule of considerable interest for the synthesis of novel therapeutic agents. This guide serves as a technical resource for researchers, providing essential information on the synthesis and potential applications of this versatile fluorinated indanol.

Chemical Identity and Properties of the Precursor: 5-Fluoro-2,3-dihydro-1H-inden-1-one

The immediate precursor to this compound is 5-Fluoro-2,3-dihydro-1H-inden-1-one, also commonly known as 5-fluoro-1-indanone. A thorough understanding of its properties is crucial for its successful synthesis and subsequent conversion.

IUPAC Name and Synonyms

-

Preferred IUPAC Name: 5-Fluoro-2,3-dihydro-1H-inden-1-one[1]

-

Synonyms: 5-Fluoro-1-indanone, 5-Fluoroindan-1-one

Physicochemical Data

The following table summarizes the key physicochemical properties of 5-Fluoro-2,3-dihydro-1H-inden-1-one.

| Property | Value | Reference |

| CAS Number | 700-84-5 | [1][2][3] |

| Molecular Formula | C₉H₇FO | [1][3] |

| Molecular Weight | 150.15 g/mol | [4] |

| Appearance | White to yellow crystalline solid | [4] |

| Melting Point | 35-40 °C | [4] |

| Boiling Point | 113-114 °C | [4] |

| Density | 1.216 g/mL at 25 °C | [4] |

| Solubility | Insoluble in water, soluble in common organic solvents | [4] |

Spectroscopic Data Overview

The structural confirmation of 5-Fluoro-2,3-dihydro-1H-inden-1-one is typically achieved through a combination of spectroscopic techniques.[4]

| Spectroscopic Technique | Expected Key Features |

| ¹H NMR | Signals corresponding to the aromatic and aliphatic protons of the indanone structure. The fluorine atom will induce splitting of adjacent proton signals. |

| ¹³C NMR | Resonances for the nine carbon atoms, including the carbonyl carbon and the carbon atom bonded to fluorine, which will exhibit a characteristic large coupling constant (¹Jcf). |

| Infrared (IR) | A strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically around 1700 cm⁻¹. Bands corresponding to C-F stretching and aromatic C-H and C=C stretching are also expected. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) at m/z 150. Fragmentation patterns would likely involve the loss of CO (m/z 122) and other characteristic fragments of the indanone ring. |

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process: the intramolecular Friedel-Crafts acylation to form the indanone precursor, followed by the reduction of the ketone.

Step 1: Synthesis of 5-Fluoro-2,3-dihydro-1H-inden-1-one

A common and effective method for the synthesis of 5-Fluoro-1-indanone is the intramolecular Friedel-Crafts acylation of 3-(3-fluorophenyl)propanoic acid.[4]

-

Reaction Setup: In a round-bottom flask, slowly add 20 mL of chlorosulfonic acid to 2.0 g (11.8 mmol) of 3-(3-fluorophenyl)propanoic acid with stirring. The reaction mixture is stirred at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The resulting precipitate is collected by vacuum filtration and washed with cold water until the washings are neutral.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of 10% ethyl acetate in hexane as the eluent.

-

Characterization: The purified product is characterized by spectroscopic methods (NMR, IR, MS) and its melting point is determined. The reported yield for this procedure is approximately 70.5%.[4]

Caption: Synthesis of 5-Fluoro-2,3-dihydro-1H-inden-1-one.

Step 2: Reduction to this compound

The reduction of the ketone functionality in 5-Fluoro-1-indanone to the corresponding alcohol, this compound, is a fundamental transformation. Sodium borohydride (NaBH₄) is a mild and effective reducing agent for this purpose.

-

Reaction Setup: Dissolve 5-Fluoro-2,3-dihydro-1H-inden-1-one (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by the slow addition of deionized water. Remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford this compound.

Caption: Reduction to this compound.

Potential Biological Activities and Applications in Drug Development

While specific biological activity data for this compound is not extensively reported in the literature, the pharmacological profiles of structurally related fluorinated compounds provide strong indications of its potential therapeutic applications.

Anti-inflammatory Activity

Derivatives of 2-indolinones, which share a similar core structure, have been investigated for their ability to modulate cytokine responses. Specifically, 5-fluoro- and 5-(trifluoromethoxy)-2-indolinone derivatives have shown inhibitory effects on the interleukin-1 (IL-1) receptor, with some compounds exhibiting IC₅₀ values in the low nanomolar range.[5] This suggests that this compound could serve as a scaffold for the development of novel anti-inflammatory agents.

Anticancer Activity

Fluorinated indole derivatives have been a significant focus of anticancer drug development. For instance, 5-[5-Fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (SU11248, Sunitinib) is a potent tyrosine kinase inhibitor targeting vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR).[6] The 5-fluoro-2-oxo-1,2-dihydroindole moiety is a key component of this drug. This highlights the potential of the 5-fluoroindan framework as a pharmacophore in the design of new anticancer agents.

Antiviral Activity

Fluorinated five-membered heterocycles and their benzo-fused systems have demonstrated a broad spectrum of antiviral activities.[7] For example, fluorinated indole-carboxamide derivatives have shown potent inhibition of HIV-1 replication.[7] Given these precedents, this compound represents a valuable starting material for the synthesis of novel antiviral compounds.

Caption: Potential drug discovery workflow.

Conclusion

This compound is a readily accessible and highly versatile fluorinated building block with significant potential for application in drug discovery and development. This technical guide has provided a detailed overview of its synthesis from commercially available starting materials, including robust experimental protocols. While direct biological data for this specific molecule is limited, the well-documented anti-inflammatory, anticancer, and antiviral activities of structurally related fluorinated indane and indole derivatives strongly suggest that it is a promising scaffold for the development of novel therapeutic agents. Further investigation into the biological properties of derivatives of this compound is warranted and represents a promising avenue for future research.

References

- 1. 5-FLUORO-2,3-DIHYDRO-1H-INDEN-1-ONE | CAS 700-84-5 [matrix-fine-chemicals.com]

- 2. 5-Fluoro-2,3-dihydro-1H-inden-1-one [synhet.com]

- 3. 1H-Inden-1-one, 5-fluoro-2,3-dihydro- [webbook.nist.gov]

- 4. benchchem.com [benchchem.com]

- 5. 5-Fluoro/(trifluoromethoxy)-2-indolinone derivatives with anti-interleukin-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

molecular weight of 5-Fluoro-2,3-dihydro-1H-inden-1-OL

An In-depth Technical Guide to 5-Fluoro-2,3-dihydro-1H-inden-1-OL

This guide provides comprehensive technical information for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential biological relevance of this compound.

Chemical Properties and Data

This compound is a fluorinated derivative of indanol. The introduction of a fluorine atom can significantly alter the physicochemical and biological properties of the parent molecule, including its metabolic stability and binding affinity to protein targets.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₉H₉FO |

| Molecular Weight | 152.17 g/mol |

| Appearance | White to off-white solid (predicted) |

| Melting Point | Not available (requires experimental determination) |

| Boiling Point | Not available (requires experimental determination) |

| ¹H-NMR (predicted) | Signals corresponding to aromatic, benzylic, and aliphatic protons. |

| ¹³C-NMR (predicted) | Signals for nine distinct carbon atoms, including a carbon bearing fluorine and a carbon bearing a hydroxyl group. |

| Mass Spec (m/z) | [M+H]⁺ = 153.07 (predicted) |

| IR Spectroscopy (cm⁻¹) | Characteristic peaks for O-H stretch (approx. 3200-3600), C-F stretch (approx. 1000-1400), and aromatic C-H stretch. |

Experimental Protocols

Synthesis of this compound

This protocol details the synthesis of the title compound via the reduction of its corresponding ketone, 5-Fluoro-2,3-dihydro-1H-inden-1-one, using sodium borohydride.[1]

Materials:

-

5-Fluoro-2,3-dihydro-1H-inden-1-one (5-fluoro-1-indanone)

-

Methanol (reagent grade)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-Fluoro-2,3-dihydro-1H-inden-1-one (1.0 equivalent) in methanol.

-

Cool the resulting solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) to the stirred solution in portions.

-

Continue stirring the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench it by the slow addition of deionized water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Transfer the remaining aqueous layer to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product.

Purification and Characterization

Purification: The crude this compound can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

Characterization:

-

TLC: To monitor the reaction and assess the purity of the final product.

-

Melting Point: To determine the melting point range of the purified solid.

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure of the compound.

-

Mass Spectrometry: To verify the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups, particularly the hydroxyl group.

Hypothetical Biological Activity and Signaling Pathway

Indanol and its derivatives have been investigated for various biological activities, including anticancer properties. The presence of a fluorine atom can enhance the therapeutic potential of organic molecules. It is hypothesized that this compound may exert anti-proliferative effects on cancer cells by modulating key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) cascade.[2][3]

The MAPK/ERK pathway is a critical signaling route that regulates cell growth, proliferation, and survival.[4] Its dysregulation is a common feature in many cancers. The proposed mechanism of action for this compound involves the inhibition of one or more kinases within this pathway, leading to a downstream reduction in the expression of genes that promote cell cycle progression and an increase in apoptosis.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Experimental Workflow for Biological Evaluation

To investigate the hypothesized anticancer activity of this compound, the following experimental workflow can be employed.

Caption: Workflow for evaluating anticancer activity.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]

- 3. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 5-Fluoro-2,3-dihydro-1H-inden-1-OL in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical parameter in drug development, influencing everything from synthesis and purification to formulation and bioavailability. This technical guide addresses the solubility of 5-Fluoro-2,3-dihydro-1H-inden-1-OL, a fluorinated indanol derivative of interest in medicinal chemistry. Due to the current absence of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for its determination. It includes a predicted solubility profile based on molecular structure, a detailed experimental protocol using the industry-standard shake-flask method, and guidelines for data presentation and analysis.

Introduction

This compound is a substituted indanol whose structural features, including a fluorine atom and a hydroxyl group, suggest potential applications in pharmaceutical research. The fluorine substituent can enhance metabolic stability and binding affinity, while the hydroxyl group provides a site for hydrogen bonding and further chemical modification. A thorough understanding of its solubility in a range of organic solvents is essential for chemists and formulation scientists to effectively work with this compound. This guide outlines the theoretical considerations and practical steps required to generate reliable solubility data.

Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent.[1] The structure of this compound contains both polar and non-polar regions, which will dictate its solubility characteristics.

-

Hydroxyl Group (-OH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor.[2][3] This feature will promote solubility in polar protic solvents (e.g., alcohols like methanol and ethanol) and polar aprotic solvents that can accept hydrogen bonds (e.g., acetone, ethyl acetate).[4]

-

Fluorine Atom (-F): While fluorine is highly electronegative, the C-F bond is generally considered to be weakly polar and a poor hydrogen bond acceptor.[5] Its primary influence is on the overall electronic character and lipophilicity of the molecule, which can subtly affect interactions with various solvents.

-

Indane Ring System: The bicyclic hydrocarbon framework is non-polar and hydrophobic.[1] This large non-polar region will favor solubility in less polar or non-polar solvents (e.g., toluene, hexane, dichloromethane).[4]

Predicted Solubility Trend:

-

High Solubility: Expected in polar protic solvents like short-chain alcohols (methanol, ethanol) due to strong hydrogen bonding interactions with the hydroxyl group. Also likely to be soluble in moderately polar solvents like acetone and tetrahydrofuran (THF).

-

Moderate Solubility: Expected in solvents of intermediate polarity such as dichloromethane and ethyl acetate.

-

Low Solubility: Expected in very non-polar solvents like hexane, as the energy required to break up the solute-solute interactions (driven by the polar hydroxyl group) will not be sufficiently compensated by weak solute-solvent interactions.

Experimental Protocol for Solubility Determination

The following protocol details the equilibrium shake-flask method, a gold-standard technique for determining thermodynamic solubility.[6][7]

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a pre-weighed glass vial. An amount that ensures a visible excess of solid remains after equilibration is crucial.

-

Record the exact mass of the compound added.

-

Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Prepare samples in triplicate for each solvent to ensure reproducibility.[8]

-

-

Equilibration:

-

Place the vials in a shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached. A duration of 24 to 48 hours is typical for many organic compounds.[6][9] Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to let the excess solid settle.

-

To ensure all undissolved solids are removed, centrifuge the vials at a moderate speed.[10]

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.[11]

-

-

Quantification:

-

Accurately dilute a known volume of the clear, filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.[12]

-

Prepare a calibration curve using standard solutions of the compound of known concentrations to ensure accurate quantification.[11]

-

-

Calculation:

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison. A tabular format is recommended.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 5.1 | [Experimental Value] | [Calculated Value] |

| Ethanol | 4.3 | [Experimental Value] | [Calculated Value] |

| Acetone | 4.3 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | 3.4 | [Experimental Value] | [Calculated Value] |

| Ethyl Acetate | 4.3 | [Experimental Value] | [Calculated Value] |

| Toluene | 2.4 | [Experimental Value] | [Calculated Value] |

| Hexane | 0.0 | [Experimental Value] | [Calculated Value] |

| [Other Solvents] | [Value] | [Experimental Value] | [Calculated Value] |

Visualization of Experimental Workflow

The logical flow of the solubility determination process can be visualized using the following diagram.

Caption: A flowchart of the shake-flask method for solubility determination.

Conclusion

While specific quantitative solubility data for this compound is not currently published, this guide provides the necessary theoretical background and a robust experimental protocol to enable researchers to determine these critical values. By following the detailed shake-flask method and utilizing precise analytical techniques like HPLC, scientists can generate the high-quality data needed to advance their research and development efforts with this promising compound.

References

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. tutorchase.com [tutorchase.com]

- 3. quora.com [quora.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. researchgate.net [researchgate.net]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. bioassaysys.com [bioassaysys.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. researchgate.net [researchgate.net]

- 12. pharmaguru.co [pharmaguru.co]

Spectroscopic and Synthetic Profile of 5-Fluoro-1-indanone: A Technical Guide for Researchers

Introduction: 5-Fluoro-1-indanone is a fluorinated aromatic ketone that serves as a valuable building block in medicinal chemistry and organic synthesis. The presence of a fluorine atom on the indanone scaffold imparts unique electronic properties, which can enhance the metabolic stability, binding affinity, and bioavailability of derivative compounds. This makes 5-fluoro-1-indanone a sought-after intermediate in the development of novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the spectroscopic data, experimental protocols, and key synthetic pathways related to 5-fluoro-1-indanone, tailored for researchers, scientists, and drug development professionals.

Spectroscopic Data

The structural characterization of 5-fluoro-1-indanone is accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is anticipated to display signals corresponding to the aromatic and aliphatic protons. The fluorine atom at the 5-position will introduce splitting to the signals of adjacent protons. The methylene groups of the indanone ring are expected to appear as distinct multiplets in the upfield region, while the aromatic protons will resonate in the downfield region, with their splitting patterns influenced by both proton-proton and proton-fluorine couplings.[1][2]

¹³C NMR: The carbon NMR spectrum will exhibit nine distinct resonances. The carbonyl carbon (C=O) is expected to be the most downfield signal. The carbon atom directly bonded to the fluorine atom will show a characteristic large one-bond carbon-fluorine coupling constant (¹Jcf). The remaining aromatic and aliphatic carbons will appear at their characteristic chemical shifts.[1][2]

Infrared (IR) Spectroscopy

The IR spectrum of 5-fluoro-1-indanone provides key information about its functional groups. The most prominent absorption is the strong band corresponding to the carbonyl (C=O) stretch of the ketone.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 - 3100 | Medium | Aromatic C-H Stretch |

| ~2850 - 2950 | Medium | Aliphatic C-H Stretch |

| ~1710 - 1730 | Strong | C=O Stretch (Ketone) |

| ~1600 | Medium | Aromatic C=C Stretch |

| ~1480 | Medium | Aromatic C=C Stretch |

| ~1250 | Strong | C-F Stretch |

| ~800 - 900 | Strong | Aromatic C-H Bend (Out-of-plane) |

Note: The exact peak positions may vary slightly depending on the sampling method and the specific instrument used.[2]

Mass Spectrometry (MS)

Mass spectrometry data, typically obtained via Gas Chromatography-Mass Spectrometry (GC-MS), reveals the molecular weight and characteristic fragmentation patterns of 5-fluoro-1-indanone.

| m/z | Relative Intensity | Interpretation |

| 150 | High | [M]⁺ (Molecular Ion) |

| 149 | Medium | [M-H]⁺ |

| 122 | High | [M-CO]⁺ |

The molecular ion peak at m/z 150 confirms the molecular weight of 5-fluoro-1-indanone (C₉H₇FO).[2] A significant fragment at m/z 122 is characteristic of the loss of a neutral carbon monoxide (CO) molecule, a common fragmentation pathway for cyclic ketones.[2]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of 5-fluoro-1-indanone. Specific parameters may need to be optimized based on the available instrumentation.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-25 mg of 5-fluoro-1-indanone for ¹H NMR (or 50-100 mg for ¹³C NMR) in a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean NMR tube.[2]

-

Ensure the solution is homogeneous and free of any particulate matter.[2]

Data Acquisition (General):

-

Acquire the NMR spectrum on a high-resolution NMR spectrometer.

-

Optimize acquisition parameters, including the number of scans, relaxation delay, and pulse sequence, to achieve a spectrum with a good signal-to-noise ratio.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of 5-fluoro-1-indanone in a volatile organic solvent, such as dichloromethane or hexane.[2]

Data Acquisition:

-

Inject an aliquot of the sample solution into the gas chromatograph.[2]

-

The sample is vaporized and separated as it passes through a capillary column with an inert carrier gas.[2]

-

The eluent from the GC column is introduced into the mass spectrometer.

-

Molecules are ionized, typically by electron impact, and the resulting ions are separated and detected based on their mass-to-charge ratio.[2]

Synthetic and Reaction Workflows

5-Fluoro-1-indanone is a key intermediate in the synthesis of various derivatives with potential therapeutic applications. The following diagrams illustrate some of the key synthetic and reaction pathways.

References

The Pivotal Role of Fluorinated Indanols in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into small molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties. This in-depth guide focuses on the role of fluorinated indanols, a privileged scaffold that has garnered increasing interest in drug discovery. The indanol framework, a bicyclic structure consisting of a benzene ring fused to a five-membered ring bearing a hydroxyl group, provides a versatile template for designing molecules that can interact with a wide array of biological targets. The addition of fluorine to this scaffold can significantly enhance metabolic stability, improve membrane permeability, and increase binding affinity, thereby addressing key challenges in the development of novel therapeutics.[1][2] This guide will delve into the synthesis, biological activities, and structure-activity relationships of fluorinated indanols, providing researchers with a comprehensive understanding of their potential in medicinal chemistry.

Strategic Advantages of Fluorinating the Indanol Scaffold

The introduction of fluorine into the indanol structure can profoundly influence its drug-like properties in several ways:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[3] Fluorination at positions susceptible to oxidative metabolism can block these pathways, thereby increasing the compound's half-life and bioavailability.

-

Modulation of Lipophilicity: Fluorine substitution can alter the lipophilicity of a molecule, which in turn affects its solubility, membrane permeability, and plasma protein binding. Depending on the position and number of fluorine atoms, both increases and decreases in lipophilicity can be achieved to optimize pharmacokinetic profiles.[3]

-

Increased Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions. This can result in enhanced binding affinity and potency of the drug candidate.[2]

-

Improved CNS Penetration: For drugs targeting the central nervous system (CNS), crossing the blood-brain barrier is a major hurdle. The introduction of fluorine can increase the lipophilicity and modulate the pKa of nearby functional groups, facilitating passage into the brain.[4]

Synthesis of Fluorinated Indanols

The synthesis of fluorinated indanols typically begins with the preparation of the corresponding fluorinated indanone, which is then reduced to the indanol.

Synthesis of Fluorinated Indanones

A common route to fluorinated 1-indanones is through the intramolecular Friedel-Crafts cyclization of a fluorinated 3-phenylpropanoic acid or its corresponding acyl chloride.[5]

Experimental Protocol: Synthesis of 5-Fluoro-1-indanone [5]

-

Acid Chloride Formation: To a solution of 3-(3-fluorophenyl)propanoic acid (1.0 eq) in a suitable solvent such as dichloromethane, add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature for 2 hours or until the evolution of gas ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 3-(3-fluorophenyl)propanoyl chloride.

-

Intramolecular Friedel-Crafts Cyclization: Dissolve the crude acid chloride in a suitable solvent like dichloromethane and cool the solution to 0 °C.

-

Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (1.1 eq), portion-wise while maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane.

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-fluoro-1-indanone.

A similar strategy can be employed for the synthesis of 7-fluoro-1-indanone starting from 2-fluorobenzoic acid.[6]

Reduction of Fluorinated Indanones to Indanols

The reduction of the ketone functionality in fluorinated indanones to the corresponding alcohol can be achieved using various reducing agents. The choice of reagent can influence the stereoselectivity of the reaction, yielding either cis or trans isomers if a substituent is present at the 2-position.

Experimental Protocol: Reduction of 5-Fluoro-1-indanone to 5-Fluoro-1-indanol

-

Dissolve 5-fluoro-1-indanone (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the solution.

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, quench the excess NaBH₄ by the slow addition of water.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 5-fluoro-1-indanol.

-

Purify the product by column chromatography or recrystallization if necessary.

This general procedure can be adapted for the reduction of other fluorinated indanones.

Biological Applications and Structure-Activity Relationships (SAR)

Fluorinated indanols and their parent indanones have been explored for a variety of therapeutic applications, including as anticancer, anti-inflammatory, and neuroprotective agents.

Anticancer Activity

The indanone scaffold is a key component of several compounds with potent anticancer activity. Fluorination can further enhance this activity. For instance, fluorinated indenoisoquinolines, which can be synthesized from fluorinated indanone precursors, act as topoisomerase I (Top1) poisons. While direct quantitative data for a range of simple fluorinated indanols is not extensively available in the public domain, the data for related fluorinated indenoisoquinolines demonstrates the potential of this scaffold.

Table 1: Growth Inhibition (GI₅₀) of Selected Fluorinated Indenoisoquinolines in Human Cancer Cell Lines

| Compound | Fluorine Position | Cell Line | GI₅₀ (nM) |

| 37 | 2,3-difluoro | NCI-60 Panel (average) | 13-69 |

| 38 | 2,3-difluoro | NCI-60 Panel (average) | 13-69 |

Note: The GI₅₀ values represent the concentration required for 50% growth inhibition.

The mechanism of action for some anticancer indanone derivatives is believed to involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[5]

Potential Anticancer Mechanism of Indanone Derivatives

Caption: Potential mechanism of anticancer action for some indanone derivatives.

RORγt Inverse Agonists for Autoimmune Diseases

A notable example of a fluorinated indane derivative in clinical development is TAK-828F, a potent and selective retinoic acid receptor-related orphan receptor γt (RORγt) inverse agonist. This compound features a 7-fluoro-1,1-dimethyl-2,3-dihydro-1H-inden-5-yl moiety. RORγt is a key transcription factor in the differentiation of Th17 cells, which play a crucial role in the pathogenesis of autoimmune diseases. By inhibiting RORγt, TAK-828F reduces the production of the pro-inflammatory cytokine IL-17A.

Table 2: Biological Activity of TAK-828F

| Assay | IC₅₀ (nM) |

| RORγt Inverse Agonist Activity | 3.6 |

Signaling Pathway of RORγt Inverse Agonism

Caption: Simplified signaling pathway of RORγt inverse agonism by TAK-828F.

Conclusion

Fluorinated indanols represent a promising class of compounds in medicinal chemistry. The strategic incorporation of fluorine into the indanol scaffold can significantly enhance key drug-like properties, leading to compounds with improved potency, metabolic stability, and pharmacokinetic profiles. While the publicly available data on a wide range of simple fluorinated indanols is still emerging, the success of related compounds in preclinical and clinical studies underscores the potential of this scaffold. Further exploration of the synthesis and biological evaluation of diverse fluorinated indanol derivatives is warranted to unlock their full therapeutic potential across various disease areas, including oncology, autoimmune disorders, and neurodegenerative diseases. This guide provides a foundational understanding for researchers to build upon in their drug discovery efforts centered on this valuable chemical motif.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Biological Activities of 5-Fluoro-Indanol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of a fluorine atom into the indanol scaffold can significantly influence the physicochemical and biological properties of the resulting derivatives, making them a subject of growing interest in medicinal chemistry. This technical guide provides a comprehensive overview of the current understanding of the biological activities associated with 5-fluoro-indanol derivatives and related compounds, including 5-fluoro-1-indanone and 5-fluoro-2-oxindole derivatives. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to support further research and drug development efforts.

Anti-inflammatory and Anticancer Activities of 5-Fluoro-1-Indanone Derivatives

Derivatives of 5-fluoro-1-indanone have shown notable potential as both anti-inflammatory and anticancer agents. The rigid indanone core serves as a versatile scaffold for developing compounds that can modulate key pathological pathways.

Quantitative Data: In Vitro Cytotoxicity and Anti-inflammatory Activity

The following tables summarize the in vitro biological activities of various indanone derivatives. It is important to note that while the focus is on 5-fluoro-indanol derivatives, some of the available data is for structurally related indanone compounds.

Table 1: Anticancer Activity of Indanone Derivatives

| Derivative Class | Compound Example | Cancer Cell Line | IC50 (µM) | Reference |

| Indanone-based Thiazolyl Hydrazone | ITH-6 | HT-29 (colorectal) | 0.44 | [1][2] |

| COLO 205 (colorectal) | 0.98 | [1][2] | ||

| KM 12 (colorectal) | 0.41 | [1][2] | ||

| 2-Benzylidene-1-indanones | Not specified | MCF-7 (breast) | 0.01 - 0.88 | [1][3] |

| HCT (colon) | 0.01 - 0.88 | [1][3] | ||

| THP-1 (leukemia) | 0.01 - 0.88 | [1][3] | ||

| A549 (lung) | 0.01 - 0.88 | [1][3] | ||

| Spiroisoxazoline Derivatives | Compound 9f | MCF-7 (breast) | 0.03 ± 0.01 | [1] |

Table 2: Anti-inflammatory Activity of a 2-Benzylidene-1-indanone Derivative

| Parameter | 2-Benzylidene-1-indanone Derivative (compound 8f) | Indomethacin (Reference) | Reference |

| In vivo anti-inflammatory activity (% edema inhibition) | 78.2 | 82.6 | [4] |

Signaling Pathways and Mechanisms of Action

The anticancer and anti-inflammatory effects of indanone derivatives are believed to be mediated through the modulation of key signaling pathways.

-

Anticancer Mechanism: A potential mechanism for the anticancer activity of these compounds is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][3] Furthermore, some derivatives may exert their effects by inhibiting the NF-κB signaling pathway, which is crucial for cancer cell proliferation and survival.[2][3]

-

Anti-inflammatory Mechanism: The primary anti-inflammatory mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are responsible for the production of pro-inflammatory prostaglandins.[3][5][6]

Experimental Protocols

This protocol is used to assess the cytotoxic effects of 5-fluoro-1-indanone derivatives on cancer cell lines.[1]

-

Materials:

-

Cancer cell lines (e.g., MCF-7, HT-29)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (5-fluoro-1-indanone derivatives)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the test compounds and incubate for a further 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.

-

This assay determines the ability of test compounds to inhibit the COX-2 isoenzyme.[7][8]

-

Materials:

-

COX-2 Inhibitor Screening Kit (containing COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, NaOH, recombinant COX-2, and a known inhibitor like Celecoxib)

-

Test compounds

-

96-well plate

-

Fluorometric plate reader

-

-

Procedure:

-

Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

-

Add the reaction mix to the wells of a 96-well plate.

-

Add the test compounds at various concentrations to the respective wells.

-

Initiate the reaction by adding a solution of Arachidonic Acid and NaOH.

-

Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).

-

Determine the percentage of inhibition relative to the enzyme control and calculate the IC50 value.

-

α-Glucosidase Inhibitory Activity of 5-Fluoro-2-Oxindole Derivatives

A series of 5-fluoro-2-oxindole derivatives have been synthesized and evaluated for their potential as α-glucosidase inhibitors, which are therapeutic targets for type 2 diabetes.

Quantitative Data: α-Glucosidase Inhibition

Table 3: α-Glucosidase Inhibitory Activity of 5-Fluoro-2-Oxindole Derivatives

| Compound | IC50 (µM) | Reference |

| 3d | 49.89 ± 1.16 | [9][10] |

| 3f | 35.83 ± 0.98 | [9][10] |

| 3i | 56.87 ± 0.42 | [9][10] |

| Acarbose (Reference) | 569.43 ± 43.72 | [9][10] |

Experimental Protocol: α-Glucosidase Inhibition Assay

This protocol outlines the in vitro assessment of α-glucosidase inhibitory activity.

-

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Phosphate buffer (pH 6.8)

-

Test compounds

-

Sodium carbonate

-

96-well plate

-

Microplate reader

-

-

Procedure:

-

Pre-incubate the α-glucosidase enzyme with the test compound at various concentrations in a phosphate buffer for a specified time.

-

Initiate the reaction by adding the substrate, pNPG.

-

Incubate the mixture at 37°C.

-

Stop the reaction by adding sodium carbonate.

-

Measure the absorbance of the liberated p-nitrophenol at 405 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Pro-angiogenic Effects of (R)-5-Fluoro-ADB

The synthetic cannabinoid (R)-5-Fluoro-ADB has been shown to promote angiogenesis in human cerebral microvascular endothelial cells (HBMECs).

Quantitative Data: Proliferation and Angiogenesis

(R)-5-Fluoro-ADB induced a significant increase in the proliferation of HBMECs at concentrations between 0.01 µM and 1 µM.[1] The angiogenic capacity of HBMECs was also enhanced in a dose-dependent manner.[1][11]

Signaling Pathway

The pro-angiogenic effects of (R)-5-Fluoro-ADB are mediated through the activation of cannabinoid receptors (CB1 and CB2), leading to the upregulation of key pro-angiogenic factors and the modulation of intracellular signaling cascades. This includes increased expression of Vascular Endothelial Growth Factor (VEGF), Angiopoietin-1 (ANG-1), and Angiopoietin-2 (ANG-2), as well as an elevated phosphorylation rate of Glycogen Synthase Kinase-3β (GSK-3β).[1][12]

Experimental Protocols

This assay is used to assess the effect of (R)-5-Fluoro-ADB on the migration of HBMECs.[13]

-

Materials:

-

HBMECs

-

12-well plates

-

Sterile pipette tips

-

Phosphate-buffered saline (PBS)

-

Microscope with a camera

-

-

Procedure:

-

Culture HBMECs in a 12-well plate until a confluent monolayer is formed.

-

Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

-

Wash the cells with PBS to remove detached cells.

-

Treat the remaining cells with different concentrations of (R)-5-Fluoro-ADB.

-

Capture images of the wound at different time points (e.g., 0 and 24 hours).

-

Measure the width of the wound at each time point to quantify cell migration and wound closure.

-

This assay evaluates the ability of HBMECs to form capillary-like structures, a key step in angiogenesis.[13][14][15]

-

Materials:

-

HBMECs

-

Basement membrane extract (e.g., Matrigel)

-

96-well plates

-

Microscope

-

-

Procedure:

-

Coat the wells of a 96-well plate with the basement membrane extract and allow it to solidify.

-

Seed HBMECs on top of the gel.

-

Treat the cells with different concentrations of (R)-5-Fluoro-ADB.

-

Incubate for a sufficient period to allow for the formation of tube-like structures (typically 4-18 hours).

-

Visualize and quantify the tube formation (e.g., number of tubes, tube length, number of branch points) using a microscope.

-

This technique is used to measure the protein levels of pro-angiogenic factors.[16][17]

-

Materials:

-

HBMECs treated with (R)-5-Fluoro-ADB

-

Lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF membranes

-

Primary antibodies (e.g., anti-VEGF, anti-ANG-1, anti-p-GSK-3β)

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Lyse the treated HBMECs and determine the protein concentration.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the proteins of interest.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Conclusion

The derivatives of 5-fluoro-indanol, particularly 5-fluoro-1-indanone and 5-fluoro-2-oxindole, represent a promising class of compounds with diverse biological activities. Their potential as anti-inflammatory, anticancer, and α-glucosidase inhibitory agents warrants further investigation. Additionally, the pro-angiogenic effects of related fluorinated indole structures, such as the synthetic cannabinoid (R)-5-Fluoro-ADB, highlight the importance of the fluoro-indole scaffold in modulating complex biological processes. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers to explore and expand upon the therapeutic potential of this chemical class. Further structure-activity relationship studies are essential to optimize the potency and selectivity of these compounds for specific biological targets.

References

- 1. benchchem.com [benchchem.com]

- 2. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, in vitro and in vivo biological evaluation, COX-1/2 inhibition and molecular docking study of indole-N-acylhydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. mdpi.com [mdpi.com]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. youtube.com [youtube.com]

- 11. Therapeutic potential of cannabis for surgical wound healing in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. repository.unar.ac.id [repository.unar.ac.id]

- 14. assaygenie.com [assaygenie.com]

- 15. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The expression analyses of GSK3B, VEGF, ANG1, and ANG2 in human brain microvascular endothelial cells treated with the … [ouci.dntb.gov.ua]

An In-depth Technical Guide to 5-Fluoro-2,3-dihydro-1H-inden-1-ol: Synthesis, Properties, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2,3-dihydro-1H-inden-1-ol is a fluorinated derivative of indanol. The introduction of a fluorine atom into organic molecules can significantly alter their physicochemical and biological properties, including metabolic stability, binding affinity to target proteins, and lipophilicity. This makes fluorinated compounds like this compound subjects of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive literature review of its synthesis, chemical characteristics, and potential biological activities, presenting available data in a structured format for researchers.

Chemical Properties and Synthesis

The primary route to obtaining this compound is through the reduction of its corresponding ketone precursor, 5-Fluoro-2,3-dihydro-1H-inden-1-one.

Synthesis of the Precursor: 5-Fluoro-2,3-dihydro-1H-inden-1-one